molecular formula C7H17N B1293738 N-tert-Butylisopropylamine CAS No. 7515-80-2

N-tert-Butylisopropylamine

Cat. No. B1293738
CAS RN: 7515-80-2
M. Wt: 115.22 g/mol
InChI Key: ZWXQPERWRDHCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butylisopropylamine is a chemical compound that is not directly discussed in the provided papers. However, related compounds and chemical groups such as N-tert-butanesulfinyl imines, tert-butyl nitrite, and N-tert-butoxy derivatives are mentioned, which can provide insights into the chemistry of N-tert-Butylisopropylamine .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and imine or amine functionalities. For example, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could suggest a similar approach for synthesizing N-tert-Butylisopropylamine . Additionally, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction, which could be relevant for the synthesis of N-tert-Butylisopropylamine .

Molecular Structure Analysis

The molecular structure of compounds similar to N-tert-Butylisopropylamine, such as N-tert-butoxy derivatives, has been characterized by X-ray crystallography and ESR spectroscopy. These studies reveal that the tert-butyl group can influence the planarity and electronic structure of the molecule .

Chemical Reactions Analysis

The tert-butyl group is known to be a versatile moiety in chemical reactions. For instance, N-tert-butanesulfinyl imines serve as intermediates for the synthesis of a wide range of amines and can be activated for the addition of various nucleophiles . The tert-butyl nitrite is used as an oxidant and a synthon in C-N bond-forming reactions . These findings could be extrapolated to predict the reactivity of N-tert-Butylisopropylamine in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-Butylisopropylamine can be inferred from related compounds. For example, tert-butyl aminocarbonate, which contains tert-butyl and amine groups, is known to rapidly acylate amines in different solutions . The stability and reactivity of the tert-butyl group in various conditions, such as in the presence of acids or during palladium-catalyzed aminations, provide valuable information about the potential behavior of N-tert-Butylisopropylamine .

Scientific Research Applications

Synthesis of Hydroxylamine and Hydroxamic Acid Derivatives

N,O-bis(tert-butoxycarbonyl)-hydroxylamine, related to N-tert-Butylisopropylamine, has been utilized in the synthesis of the 5-lipoxygenase inhibitor LY280810, as well as in the creation of various hydroxylamine and hydroxamic acid derivatives, offering high yields in these syntheses (Staszak & Doecke, 1994).

Intermediate for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, closely related to N-tert-Butylisopropylamine, serve as versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared in high yields and have been instrumental in synthesizing a wide range of highly enantioenriched amines, including various amino acids and alcohols (Ellman, Owens, & Tang, 2002).

Polymerization of Amino Acid-Derived Acetylene Monomers

In a study focusing on the polymerization of novel amino acid-derived acetylene monomers, compounds related to N-tert-Butylisopropylamine were synthesized. These monomers underwent successful polymerization, leading to the formation of polymers with specific rotational and conformational properties (Gao, Sanda, & Masuda, 2003).

Safety And Hazards

N-tert-Butylisopropylamine is a highly flammable liquid and vapor. It causes severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .

properties

IUPAC Name

2-methyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-6(2)8-7(3,4)5/h6,8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXQPERWRDHCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064729
Record name 2-Propanamine, 2-methyl-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butylisopropylamine

CAS RN

7515-80-2
Record name 2-Methyl-N-(1-methylethyl)-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7515-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, 2-methyl-N-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007515802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, 2-methyl-N-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propanamine, 2-methyl-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropyl-tert-butylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.519
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butylisopropylamine
Reactant of Route 2
Reactant of Route 2
N-tert-Butylisopropylamine
Reactant of Route 3
Reactant of Route 3
N-tert-Butylisopropylamine
Reactant of Route 4
Reactant of Route 4
N-tert-Butylisopropylamine
Reactant of Route 5
Reactant of Route 5
N-tert-Butylisopropylamine
Reactant of Route 6
Reactant of Route 6
N-tert-Butylisopropylamine

Citations

For This Compound
44
Citations
C Cavedon, S Gisbertz, S Vogl, N Richter, S Schrottke… - 2021 - pure.mpg.de
… ), nucleophile (a, sodium sulfinate, 600 µmol; b, carboxylic acid, 450 µmol; c, sulfonamide, 450 180 µmol), NiCl2·glyme (15 µmol), czbpy (15 µmol), base (b, N-tert-butylisopropylamine, …
Number of citations: 2 pure.mpg.de
M Kraszni, I Bányai, B Noszál - Journal of medicinal chemistry, 2003 - ACS Publications
… group electronegativities of the tert-butylamino and 3,5-dichloro-4-aminophenyl groups, the 1 H− 1 H NMR coupling constants of the aliphatic protons of N-tert-butylisopropylamine and 2…
Number of citations: 42 pubs.acs.org
B Pieber, JA Malik, C Cavedon… - Angewandte Chemie …, 2019 - Wiley Online Library
… of all other reaction parameters indicated that a cocktail consisting of CN-OA-m (3.33 mg mL −1 ), NiCl 2 ⋅glyme, 4,4-di-tert-butyl-2,2-dipyridyl (dtbbpy), and N-tert-butylisopropylamine (…
Number of citations: 120 onlinelibrary.wiley.com
SNG Tylera, RL Webster - purehost.bath.ac.uk
… no evidence for ketene dimerisation or Knoevenagel condensation6; the latter is likely to be assisted by the experimental conditions whereby the expelled N-tert-butylisopropylamine is …
Number of citations: 3 purehost.bath.ac.uk
B Spitzbarth, R Eelkema - Chemistry–A European Journal, 2023 - Wiley Online Library
… D) conversion of Fmoc-aniline (5 mM) to aniline and irreversible release of N-tert-butylisopropylamine from isopropyl-based DCv urea U2 (50 mM) in DMSO-d6/D2O (4:1) at 40 C. The …
L Yun, L Zhen, Z Wang, X Fu - Journal of Porphyrins and …, 2014 - World Scientific
… 441 TON of tert-butylamine was produced upon N-dealkylation of N-tert-butylisopropylamine (Table 2, entry 3). Comparison with the result of diisopropy lamine (Table 1, entry 2) implied …
Number of citations: 12 www.worldscientific.com
C Cavedon, A Madani, PH Seeberger, B Pieber - Organic letters, 2019 - ACS Publications
… Control experiments proved that light, CN-OA-m, NiBr 2 ·3H 2 O, dtbbpy, N-tert-butylisopropylamine (BIPA), and oxygen-free conditions are essential for successful C–O cross-couplings …
Number of citations: 103 pubs.acs.org
S Gisbertz, S Reischauer, B Pieber - Nature Catalysis, 2020 - nature.com
… Bulky secondary amines such as N-tert-butylisopropylamine and 2,2,6,6-tetramethylpiperidine do not couple with aryl halides and can be used as a base if only 1.5 equiv. of pyrrolidine …
Number of citations: 146 www.nature.com
AR Katritzky, VS Lobanov… - Journal of chemical …, 1998 - ACS Publications
We recently reported a successful correlation of the normal boiling points of 298 organic compounds containing O, N, Cl, and Br with two molecular descriptors. In the present study the …
Number of citations: 136 pubs.acs.org
Z Zhao, B Pieber, M Delbianco - ACS Catalysis, 2022 - ACS Publications
… In particular, the use of CD2 in combination with NiBr 2 ·3H 2 O, dtbbpy, and N-tert-butylisopropylamine (BIPA) in dimethylacetamide (DMAc) resulted in an excellent yield for the C–S …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.